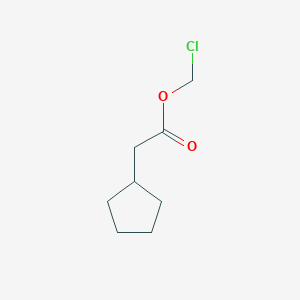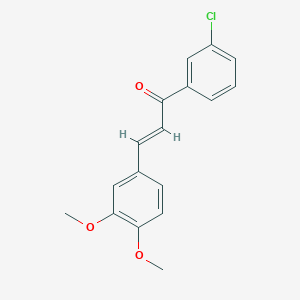
Thulium acetate tetrahydrate
Overview
Description
Thulium acetate tetrahydrate is a chemical compound with the formula Tm(O₂C₂H₃)₃•4H₂O. It is the acetate salt of thulium, a rare earth element. This compound is known for its moderate solubility in water and its ability to decompose into thulium oxide upon heating . This compound is typically available as a white crystalline powder and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
Thulium acetate tetrahydrate is a chemical compound containing the rare earth element thulium
Mode of Action
It is known that thulium (iii) acetate can react with iron acetylacetonate at 300 °c to form the hexagonal crystal tmfeo3 . This suggests that the compound may interact with certain metal ions in its environment, leading to the formation of new compounds.
Biochemical Pathways
The reaction of thulium (iii) acetate with iron acetylacetonate suggests that it may play a role in reactions involving metal ions
Result of Action
It is known that the compound can be used as a precursor in the synthesis of core-shell nanocrystals . This suggests that it may have applications in materials science and nanotechnology.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For example, the reaction of thulium (III) acetate with iron acetylacetonate occurs at 300 °C . The stability and efficacy of the compound may also be influenced by the presence of other metal ions in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thulium acetate tetrahydrate can be synthesized by reacting thulium oxide (Tm₂O₃) with acetic acid (CH₃COOH). The reaction typically occurs under controlled conditions to ensure the formation of the tetrahydrate form. The general reaction is as follows: [ \text{Tm}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} + 4 \text{H}_2\text{O} \rightarrow 2 \text{Tm(O}_2\text{C}_2\text{H}_3)_3 \cdot 4 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity thulium oxide and glacial acetic acid. The reaction is carried out in large reactors with precise temperature and pH control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Thulium acetate tetrahydrate undergoes various chemical reactions, including:
Substitution Reactions: It can react with other acids to form different thulium salts. For example, reacting with trifluoroacetic acid produces thulium trifluoroacetate: [ \text{Tm(O}_2\text{C}_2\text{H}_3)_3 + 3 \text{CF}_3\text{COOH} \rightarrow \text{Tm(CF}_3\text{COO)}_3 + 3 \text{CH}_3\text{COOH} ]
Complex Formation: It can form complexes with various ligands, which are useful in different applications.
Common Reagents and Conditions: Common reagents include trifluoroacetic acid and iron acetylacetonate. Reactions are typically carried out at elevated temperatures (e.g., 300°C) to facilitate the formation of desired products .
Major Products: Major products from these reactions include thulium trifluoroacetate and hexagonal crystal TmFeO₃ .
Scientific Research Applications
Thulium acetate tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of core-shell nanocrystals and other advanced materials.
Biology: It is utilized in the preparation of various biological probes and imaging agents.
Medicine: Thulium-doped materials are used in medical imaging and radiation therapy.
Comparison with Similar Compounds
- Ytterbium acetate tetrahydrate
- Erbium acetate tetrahydrate
- Neodymium acetate tetrahydrate
- Terbium acetate tetrahydrate
Comparison: Thulium acetate tetrahydrate is unique due to its specific electronic configuration and properties, which make it suitable for specialized applications such as high-resolution imaging and advanced material synthesis. Compared to other rare earth acetates, it offers distinct advantages in terms of stability and reactivity .
Properties
IUPAC Name |
acetic acid;thulium;tetrahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.4H2O.Tm/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);4*1H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGQYMXRFGNEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.O.[Tm] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20O10Tm | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3130653.png)
![N-(4-bromophenyl)-3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3130666.png)



![Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B3130723.png)






![Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3130754.png)

